N-Acetyl-D-glucosaminitol
Overview
Description
Introduction N-Acetyl-D-glucosaminitol is a derivative of glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids.
Synthesis Analysis The synthesis of N-Acetyl-D-glucosaminitol-related compounds involves various biochemical processes. For instance, the synthesis of 4-O-beta-D-galactopyranosyl-N-acetyl-D-glucosamine is achieved using intact cells of Lactobacillus bifidus var. pennsylvanicus (Zilliken et al., 1955). Another synthesis process includes the conversion of N-acetyl-D-glucosamine to N-acetylneuraminic acid (Julina et al., 1987).
Molecular Structure Analysis The molecular structure of N-Acetyl-D-glucosaminitol-related compounds features various bond formations and functional groups. For instance, polysaccharides synthesized from N-Acetyl-D-glucosamine predominantly contain α-glycosidic bonds and 1,6-linkages (Micheel & Mempel, 1961).
Chemical Reactions and Properties The chemical properties of N-Acetyl-D-glucosaminitol derivatives are influenced by their functional groups. For example, the enzyme UDP-N-acetyl-glucosamine-2-epimerase/N-acetylmannosamine kinase catalyzes the first two steps in the biosynthesis of N-acetylneuraminic acid, a derivative of N-acetyl-D-glucosamine (Lucka et al., 1999).
Physical Properties Analysis The physical properties of N-Acetyl-D-glucosaminitol derivatives vary depending on their molecular structure. For instance, the crystal structure of GcnA, an N-acetyl-beta-D-glucosaminidase, reveals important insights into the enzyme's active and inactive conformations (Langley et al., 2008).
Chemical Properties Analysis The chemical properties of N-Acetyl-D-glucosaminitol and its derivatives are closely linked to their synthesis and molecular structure. For instance, the enzymatic production of N-acetyl-d-glucosamine (GlcNAc) from colloidal α-chitin uses an enzyme cocktail containing endochitinases and exochitinases (Cardozo et al., 2019).
Scientific Research Applications
Therapeutic Applications
N-Acetyl-D-glucosaminitol, and its derivatives like glucosamine, have shown potential in various therapeutic applications. These compounds are key components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. Glucosamine, in particular, has demonstrated beneficial pharmacological effects in relieving symptoms of osteoarthritis. Additionally, its anti-oxidant and anti-inflammatory activities make it a promising candidate for the prevention and/or treatment of diseases such as cardiovascular disease, neurological deficits, skin disorders, and cancer. The primary mechanism of action is the modulation of inflammatory responses, especially through the Nuclear Factor-κB pathway, which controls inflammatory cytokine production and cell survival (Dalirfardouei, Karimi, & Jamialahmadi, 2016).
Diagnostic and Sensor Applications
N-Acetyl-β-D-glucosaminidase, an enzyme related to N-Acetyl-D-glucosaminitol, plays a significant role in medical diagnostics and has applications in sensor technology. It has been used in chromogenic derivatives for basic assays in biomedical research and clinical chemistry. Recent innovations in molecular fluorescence sensors and improvements in instrumentation have led to new fluorescent imaging and diagnostic methods. This enzyme's relevance spans across various areas such as kidney health assessment, infectious disease detection and treatment, cancer fluorescence imaging, treatment of lysosomal disorders, and chemical biology (Morsby & Smith, 2022).
Biotechnological Production
N-Acetyl-D-glucosamine (GlcNAc) derived from N-Acetyl-D-glucosaminitol is widely used as a pharmacological agent and functional food additive. The enzymatic degradation of chitin-containing biomass for GlcNAc production is an eco-friendly approach. A study on the novel chitinase gene from Paenibacillus barengoltzii, capable of converting chitin to GlcNAc, highlighted its potential in sustainable GlcNAc production. This approach addresses problems like high production cost, low yield, and acidic pollution associated with the traditional chemical process of GlcNAc production (Fu et al., 2014).
Renal Health Assessment
The activity of urinary N-Acetyl-β-D-glucosaminidase, associated with N-Acetyl-D-glucosaminitol, is used as a screening test for renal diseases. Its activity levels in urine serve as an indicator of proximal tubular cell necrosis and have been effective in detecting and monitoring renal disorders. This application is significant in nephrology, as it aids in the early detection of nephrotoxicity and renal injuries (Horak, Hopfer, & Sunderman, 1981).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAICOVNOFPYLS-LXGUWJNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30664-10-9 (trimer) | |
Record name | N-Acetylglucosaminitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40962638, DTXSID901045941 | |
Record name | N-Acetylglucosaminitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-glucosaminitol | |
CAS RN |
4271-28-7 | |
Record name | N-Acetylglucosaminitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylglucosaminitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylglucosaminitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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